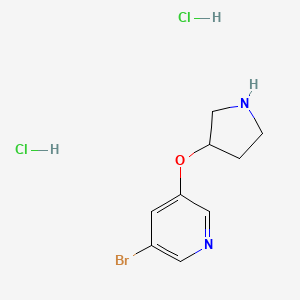![molecular formula C21H23N5OS2 B2993800 2-[(4-benzyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide CAS No. 744265-29-0](/img/structure/B2993800.png)
2-[(4-benzyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’re asking about is a complex organic molecule that contains several interesting substructures, including a 1,2,4-triazole ring and a thiophene ring . These structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The 1,2,4-triazole ring is a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom .Chemical Reactions Analysis
1,2,4-Triazole derivatives are known to exhibit a broad range of chemical and biological properties, making them useful in the development of new drugs .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. Generally, 1,2,4-triazole derivatives are highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Chemistry
Triazoles are widely used in pharmaceutical chemistry due to their synthetic and effective biological properties. They exhibit a range of therapeutic applications such as anti-oxidant, anti-inflammatory, anticancer, antidiabetic, antihypertensive, antiviral, anti-tubercular, antifungal, antiepileptic, and antimicrobial effects .
Agrochemicals
In the agrochemical industry, triazoles serve as active ingredients in fungicides and pesticides. Their ability to inhibit the growth of various fungi and pests makes them valuable for crop protection and yield improvement .
Materials Research
Triazoles make excellent ligands for iron and other metals, which is why they are utilized as corrosion inhibitors in radiators and cooling systems. They also find applications in polymer chemistry, supramolecular chemistry, and materials science .
Organic Synthesis
The chemistry of triazole compounds has gained interest due to their versatility in organic synthesis. They can be used to create complex molecular structures with desired properties for various synthetic applications .
Drug Discovery
Triazole derivatives are actively researched in drug discovery for their potential to create novel medications that are more active and less harmful. Their structural diversity allows for the development of drugs with specific target actions .
Biorelevant Applications
Triazoles show significant potential in biorelevant applications due to their synthetic versatility and biological activity. They help medicinal chemists in designing drugs that can be used in treating a number of disorders .
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound could include further investigation of its biological activity and potential applications in medicine or other fields. Given the wide range of activities exhibited by 1,2,4-triazole derivatives, this compound could have interesting properties worth exploring .
Eigenschaften
IUPAC Name |
2-[(4-benzyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS2/c1-15(2)21(3,14-22)23-18(27)13-29-20-25-24-19(17-10-7-11-28-17)26(20)12-16-8-5-4-6-9-16/h4-11,15H,12-13H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMRFSSDIKLAGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-benzyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline](/img/structure/B2993717.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/no-structure.png)

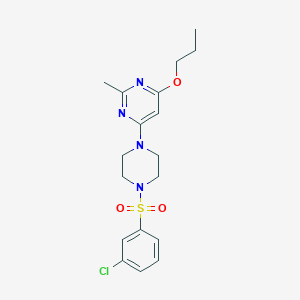
![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(2,4-dichloroanilino)-2-propen-1-one](/img/structure/B2993722.png)
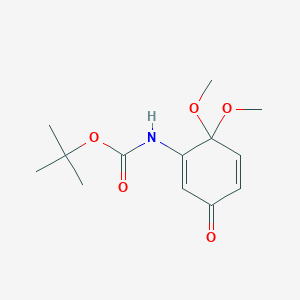
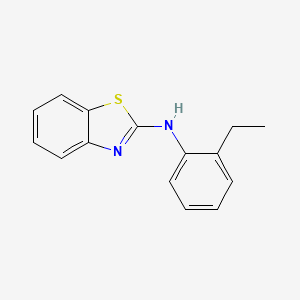
![7-benzyl-8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2993729.png)

![2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2993731.png)
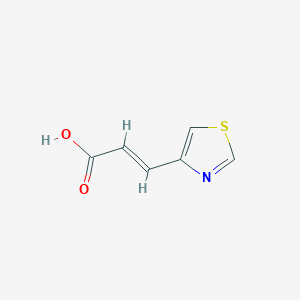
![4-((1-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2993733.png)
![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2993736.png)
